Regioisomeric Differentiation: N2‑ vs. N4‑(4‑Aminophenyl) Substitution Determines Hydrogen‑Bond Donor Orientation and Kinase Selectivity Profile
The target compound places the 4‑aminophenyl group at the N2 position, whereas its direct regioisomer N4‑(4‑aminophenyl)‑N2‑methylpyrimidine‑2,4‑diamine (CAS 2097961‑69‑6) carries the identical substituents at swapped positions . In homologous diaryl pyrimidine‑2,4‑diamine kinase inhibitors, the N2‑aryl substituent occupies the hydrophobic back pocket of the ATP‑binding site and forms a critical hydrogen bond with the hinge region, while the N4 substituent extends toward the solvent‑exposed front pocket [1]. Swapping the substituents (as in the regioisomer) disrupts this binding mode, leading to >10‑fold loss in kinase affinity for several tested kinases in the patent examples [1]. No direct IC₅₀ comparison data are publicly available for this specific pair; however, the class‑level binding model strongly predicts that the regioisomer cannot recapitulate the same kinase inhibition profile.
| Evidence Dimension | Kinase hinge-region hydrogen-bond donor placement |
|---|---|
| Target Compound Data | N2-(4-aminophenyl); N4-methyl (correct orientation predicted by docking) |
| Comparator Or Baseline | N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine (CAS 2097961-69-6; swapped orientation) |
| Quantified Difference | Predicted >10-fold loss in kinase affinity based on patent SAR (no direct head‑to‑head IC₅₀ data for this pair) |
| Conditions | Docking models and kinase inhibition SAR from WO2014091265A1 |
Why This Matters
Procuring the correct regioisomer is essential to reproduce published kinase inhibitor SAR; the swapped isomer will yield misleading structure‑activity relationships.
- [1] WO2014091265A1 – Pyrimidine-2,4-diamine derivatives as kinase inhibitors. WIPO (PCT), 2014. https://patents.google.com/patent/WO2014091265A1/en View Source
